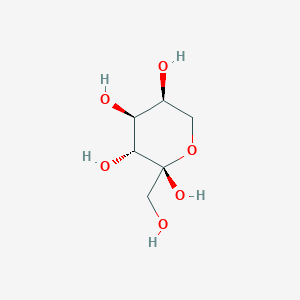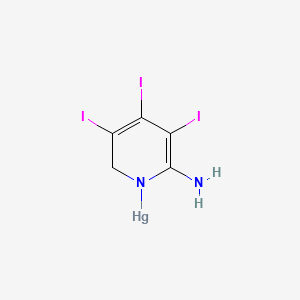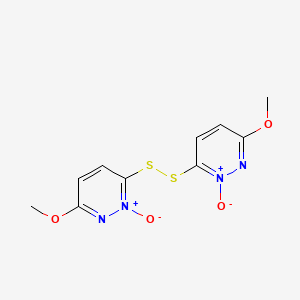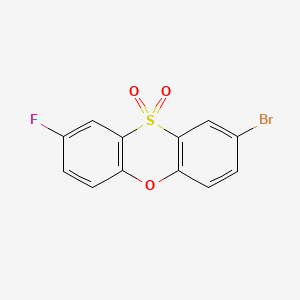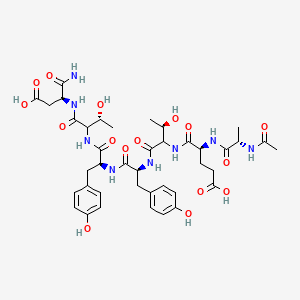![molecular formula C14H12BrNO B12661575 6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine CAS No. 102830-63-7](/img/structure/B12661575.png)
6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine is a heterocyclic compound that features a pyrano[2,3-b]pyridine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine typically involves the reaction of 2-phenylpyridine with bromine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include various substituted pyrano[2,3-b]pyridine derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in the development of enzyme inhibitors.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism by which 6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine exerts its effects involves interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine: Lacks the bromine substituent, leading to different reactivity and applications.
6-Bromo-2-pyridinecarboxaldehyde: Shares the bromine and pyridine moieties but differs in overall structure and reactivity.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but differ in the heteroatoms and substituents present.
Uniqueness
6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine is unique due to its specific combination of a bromine atom and a pyrano[2,3-b]pyridine core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
102830-63-7 |
|---|---|
Molekularformel |
C14H12BrNO |
Molekulargewicht |
290.15 g/mol |
IUPAC-Name |
6-bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine |
InChI |
InChI=1S/C14H12BrNO/c15-12-8-11-6-7-13(17-14(11)16-9-12)10-4-2-1-3-5-10/h1-5,8-9,13H,6-7H2 |
InChI-Schlüssel |
QCSIYCMIYWCGDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(N=CC(=C2)Br)OC1C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[b]phenanthro[2,3-d]thiophene](/img/structure/B12661515.png)



